N-(2-ethylphenyl)-2,4-difluorobenzamide
Description
N-(2-Ethylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-ethylphenyl substituent on the amide nitrogen and 2,4-difluorination on the benzoyl ring. Fluorinated benzamides are of significant interest in medicinal chemistry and materials science due to fluorine's ability to modulate physicochemical properties, enhance metabolic stability, and influence intermolecular interactions in crystalline states . This article provides a detailed comparison of this compound with structurally analogous benzamides, focusing on substituent effects, crystallographic features, and functional properties.
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(16)9-13(12)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
VBWPGYBDIZEOIX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Substituent Positioning and Isomerism
- N-(2-Ethylphenyl)-2,4-difluorobenzamide: Features a 2-ethylphenyl group and 2,4-difluorinated benzoyl moiety.
- Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide): An isomer with 2,4-difluorination on the aniline ring and a single fluorine at the benzoyl 2-position. Crystallizes in a monoclinic system (space group Pn) with hydrogen-bonded dimers via N–H···O interactions and π-stacking of fluorinated rings .
- N-(3,5-difluorophenyl)-2,4-difluorobenzamide (Polymorphs) : Exhibits three polymorphs regulated by C–H···F interactions. Forms 1 and 2 differ in mechanical properties, with Form 1 being 50% stiffer and 33% harder due to denser packing .
Table 1: Structural and Crystallographic Data
Steric and Electronic Effects
- Ethyl vs. Fluoro/Alkylamino Groups: The 2-ethyl group in the target compound may increase lipophilicity compared to halogenated analogs like Fo23.
Physicochemical and Mechanical Properties
Thermal Stability and Polymorphism
- Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide demonstrate scan-rate-dependent crystallization, highlighting the role of kinetic vs. thermodynamic control in solid-state formation .
- Fo24 exhibits a melting point of 154–156°C, with thermal stability influenced by fluorine-mediated hydrogen bonding .
Mechanical Properties
- Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide show significant mechanical variation: Form 1 (Young’s modulus: ~18 GPa) vs. Form 2 (~12 GPa), attributable to differences in C–H···F network density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
